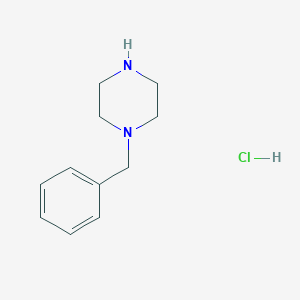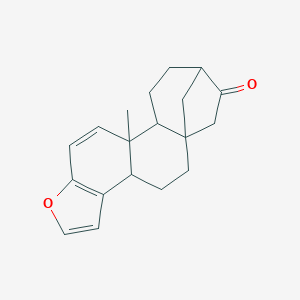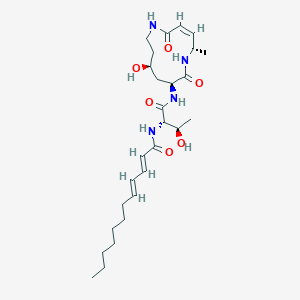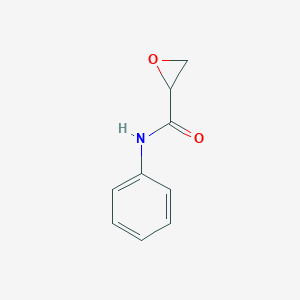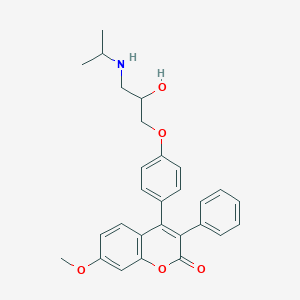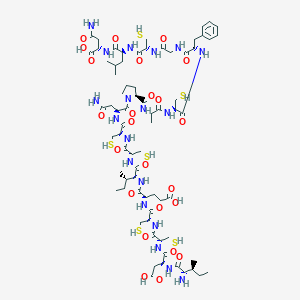
Enterotoxin, vibrio mimicus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enterotoxins are bacterial toxins that cause gastrointestinal distress. Vibrio mimicus is a bacterium that produces an enterotoxin that can cause food poisoning.
Mecanismo De Acción
Vibrio mimicus enterotoxin works by binding to receptors on the surface of intestinal cells. Once bound, the enterotoxin causes the cells to release chloride ions, which leads to an increase in fluid secretion in the intestine. This increase in fluid secretion causes the symptoms of food poisoning, including diarrhea, vomiting, and abdominal pain.
Efectos Bioquímicos Y Fisiológicos
Vibrio mimicus enterotoxin has a number of biochemical and physiological effects. The enterotoxin causes an increase in fluid secretion in the intestine, which leads to dehydration. It also causes inflammation in the intestine, which can lead to damage of the intestinal lining. In severe cases, this damage can lead to sepsis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vibrio mimicus enterotoxin has a number of advantages and limitations for lab experiments. The enterotoxin is relatively easy to synthesize and can be used to study the mechanism of action of enterotoxins in general. However, the enterotoxin is only produced by Vibrio mimicus, which limits its use in studying enterotoxins produced by other bacteria.
Direcciones Futuras
There are a number of future directions for research on Vibrio mimicus enterotoxin. Researchers are currently studying potential treatments for food poisoning caused by Vibrio mimicus, including antibiotics and probiotics. There is also ongoing research on the use of Vibrio mimicus enterotoxin as a tool for studying the mechanism of action of enterotoxins in general. Additionally, researchers are studying the potential role of Vibrio mimicus enterotoxin in other diseases, such as inflammatory bowel disease.
Conclusion
In conclusion, Vibrio mimicus enterotoxin is a bacterial toxin that can cause food poisoning. The enterotoxin is synthesized by the bacterium Vibrio mimicus and works by binding to receptors on the surface of intestinal cells. Once bound, the enterotoxin causes an increase in fluid secretion in the intestine, which leads to the symptoms of food poisoning. Vibrio mimicus enterotoxin has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on the enterotoxin.
Métodos De Síntesis
Vibrio mimicus enterotoxin is synthesized by the bacterium Vibrio mimicus. The bacterium is commonly found in seafood, particularly in shellfish. The enterotoxin is produced by the bacterium in response to environmental stress, such as changes in temperature or pH.
Aplicaciones Científicas De Investigación
Vibrio mimicus enterotoxin has been extensively studied for its role in food poisoning. Researchers have used the enterotoxin to study its mechanism of action, biochemical and physiological effects, and potential treatments for food poisoning caused by Vibrio mimicus.
Propiedades
Número CAS |
100007-57-6 |
|---|---|
Nombre del producto |
Enterotoxin, vibrio mimicus |
Fórmula molecular |
C72H113N19O24S6 |
Peso molecular |
1821.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S,3S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C72H113N19O24S6/c1-8-33(5)55(75)69(111)82-40(24-54(97)98)61(103)86-47(30-120)66(108)87-45(28-118)63(105)79-37(17-18-53(95)96)59(101)90-56(34(6)9-2)70(112)89-48(31-121)67(109)88-46(29-119)65(107)83-41(22-50(73)92)71(113)91-19-13-16-49(91)68(110)77-35(7)57(99)85-44(27-117)64(106)81-39(21-36-14-11-10-12-15-36)58(100)76-25-52(94)78-43(26-116)62(104)80-38(20-32(3)4)60(102)84-42(72(114)115)23-51(74)93/h10-12,14-15,32-35,37-49,55-56,116-121H,8-9,13,16-31,75H2,1-7H3,(H2,73,92)(H2,74,93)(H,76,100)(H,77,110)(H,78,94)(H,79,105)(H,80,104)(H,81,106)(H,82,111)(H,83,107)(H,84,102)(H,85,99)(H,86,103)(H,87,108)(H,88,109)(H,89,112)(H,90,101)(H,95,96)(H,97,98)(H,114,115)/t33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 |
Clave InChI |
MYTWXYLBLUEQKJ-RAALKQJNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)N |
Otros números CAS |
100007-57-6 |
Secuencia |
IDCCEICCNPACFGCLN |
Sinónimos |
enterotoxin, Vibrio mimicus Ile-Asp-Cys-Cys-Glu-Ile-Cys-Cys-Asn-Pro-Ala-Cys-Phe-Gly-Cys-Leu-Asn Vibrio mimicus heat-stable enterotoxin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




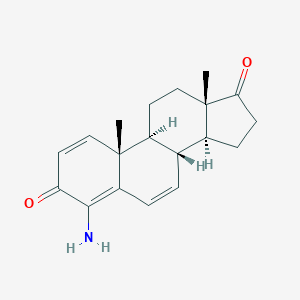
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
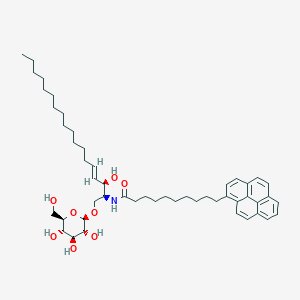
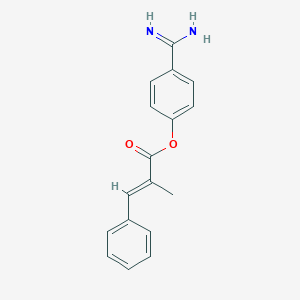
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)

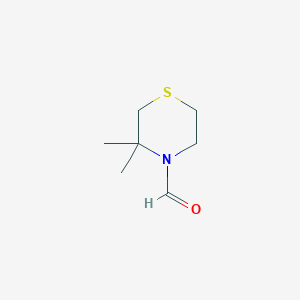
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
